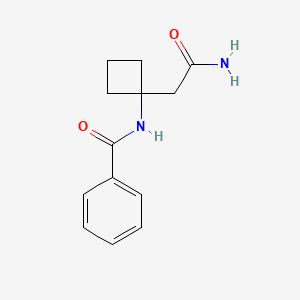
2-(1-(benzoylamino)cyclobutyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-(benzoylamino)cyclobutyl)acetamide: is an organic compound with the molecular formula C12H15NO2 It is a derivative of acetamide, featuring a benzoylamino group attached to a cyclobutyl ring, which is further connected to an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-(benzoylamino)cyclobutyl)acetamide typically involves the reaction of cyclobutylamine with benzoyl chloride to form the benzoylamino intermediate. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions generally require a solvent such as dichloromethane and a base like triethylamine to facilitate the reactions.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2-(1-(benzoylamino)cyclobutyl)acetamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where the benzoylamino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2-(1-(benzoylamino)cyclobutyl)acetamide is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its structural features make it suitable for investigating the mechanisms of various biochemical processes.
Medicine: In the field of medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors, contributing to the development of new therapeutic agents.
Industry: Industrially, this compound can be utilized in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it valuable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of 2-(1-(benzoylamino)cyclobutyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylamino group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, modulating their activity. Additionally, the cyclobutyl ring provides structural rigidity, enhancing the binding affinity and specificity of the compound.
Vergleich Mit ähnlichen Verbindungen
[1-(Benzylamino)cyclobutyl]acetamide: Similar structure but with a benzyl group instead of a benzoyl group.
[1-(Phenylamino)cyclobutyl]acetamide: Features a phenyl group instead of a benzoyl group.
[1-(Cyclohexylamino)cyclobutyl]acetamide: Contains a cyclohexyl group instead of a benzoyl group.
Uniqueness: 2-(1-(benzoylamino)cyclobutyl)acetamide is unique due to the presence of the benzoylamino group, which imparts distinct chemical and biological properties. The combination of the cyclobutyl ring and the benzoylamino group provides a balance of rigidity and flexibility, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C13H16N2O2 |
|---|---|
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
N-[1-(2-amino-2-oxoethyl)cyclobutyl]benzamide |
InChI |
InChI=1S/C13H16N2O2/c14-11(16)9-13(7-4-8-13)15-12(17)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H2,14,16)(H,15,17) |
InChI-Schlüssel |
VQXLQLHGAJVEFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(CC(=O)N)NC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















